3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and the subsequent functionalization of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst for chemical reactions. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core are likely to play key roles in its biological activity. These structural features may allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features. The presence of both the thiazolidinone ring and the pyrido[1,2-a]pyrimidinone core, along with the specific functional groups, gives it unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-3-29-11-5-8-26-21(28)17(32-22(26)31)14-16-19(24-9-12-30-13-10-24)23-18-15(2)6-4-7-25(18)20(16)27/h4,6-7,14H,3,5,8-13H2,1-2H3/b17-14- |
InChI Key |
IVTPAJJRGJJSSR-VKAVYKQESA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCOCC4)SC1=S |
Origin of Product |
United States |
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